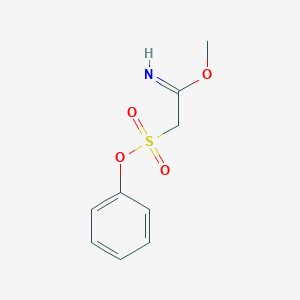
acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is a chemical compound that combines the properties of acetic acid with a chiral diol structure The presence of the 4-chlorophenyl group adds to its unique chemical characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a chiral diol precursor.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反应分析
Types of Reactions
Oxidation: Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chiral molecules on biological systems. Its interactions with proteins and other biomolecules provide insights into stereochemistry and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
作用机制
The mechanism of action of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chiral center and the 4-chlorophenyl group influences its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol
Uniqueness
Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
属性
CAS 编号 |
647026-52-6 |
|---|---|
分子式 |
C12H17ClO6 |
分子量 |
292.71 g/mol |
IUPAC 名称 |
acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChI 键 |
XDLWSYXSFMMDKZ-YCBDHFTFSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)Cl |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


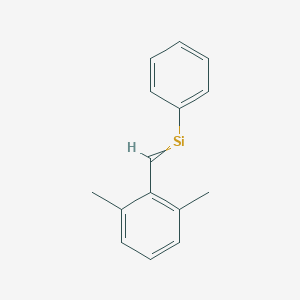
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
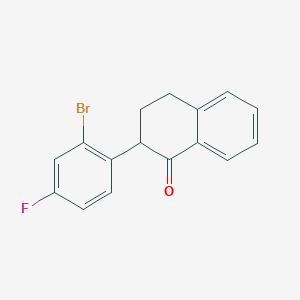
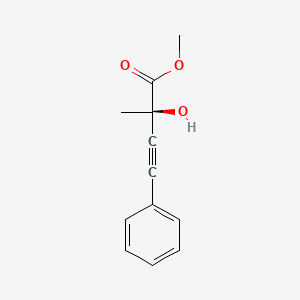

![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
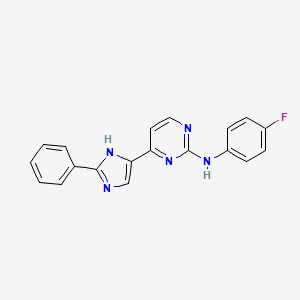
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
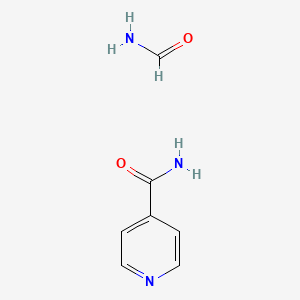
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)
